molecular formula C12H14N2O B1437649 3-(Quinolin-8-yloxy)propan-1-amine CAS No. 198782-79-5

3-(Quinolin-8-yloxy)propan-1-amine

Cat. No.: B1437649
CAS No.: 198782-79-5
M. Wt: 202.25 g/mol
InChI Key: MNYFCKIQWAXRBS-UHFFFAOYSA-N
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Description

3-(Quinolin-8-yloxy)propan-1-amine is an organic compound featuring a quinoline moiety linked to a propanamine chain via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-8-yloxy)propan-1-amine typically involves the following steps:

    Starting Materials: Quinoline-8-ol and 3-chloropropan-1-amine.

    Reaction: The quinoline-8-ol is reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

    Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-8-yloxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

3-(Quinolin-8-yloxy)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-ol: A precursor in the synthesis of 3-(Quinolin-8-yloxy)propan-1-amine, known for its antimicrobial properties.

    3-(Quinolin-8-yloxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an amine.

    8-Hydroxyquinoline: A simpler structure lacking the propanamine chain, widely used as a chelating agent.

Uniqueness

This compound is unique due to its combination of a quinoline ring and a propanamine chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

3-quinolin-8-yloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11/h1-2,4-6,8H,3,7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYFCKIQWAXRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCN)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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